molecular formula C19H17N5O2S B2954740 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922027-35-8

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2954740
CAS RN: 922027-35-8
M. Wt: 379.44
InChI Key: JRQFUNXBMMMUCE-UHFFFAOYSA-N
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Description

“N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a benzyl group at the 5-position and an ethylthiophene-2-carboxamide group at the 1-position.


Molecular Structure Analysis

The molecular structure analysis of such a compound would involve techniques like NMR, LCMS, and FT-IR . These techniques can provide information about the types of bonds, functional groups, and the overall structure of the molecule.

Scientific Research Applications

Antiviral Applications

Pyrazolopyrimidine derivatives have shown promise in antiviral research. Compounds with similar structures have been evaluated against viruses such as Newcastle disease virus, showing activity comparable to known antiviral drugs like Ribavirin .

Anticancer Potential

These derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some compounds have demonstrated significant anticancer activity, particularly against breast cancer cell lines .

Antifungal Efficacy

Certain pyrazolopyrimidine derivatives with specific substituents have shown good inhibitory efficiency against fungal strains, offering potential as antifungal agents .

Anti-Inflammatory and Analgesic Activities

While not directly related to the compound , other heterocyclic compounds have exhibited anti-inflammatory and analgesic properties. This suggests that pyrazolopyrimidine derivatives could be explored for similar pharmacological activities .

Antioxidant Properties

Derivatives of pyrazolopyrimidine have been evaluated for their antioxidant potential, showing good scavenging potential compared to standard controls like ascorbic acid .

Reversible BTK Inhibitors

Novel pyrazolopyrimidine-based derivatives have been designed and synthesized as reversible Bruton’s tyrosine kinase (BTK) inhibitors, which are important in treating mantle cell lymphoma (MCL). These compounds have shown progress in antiproliferative activity compared to lead compounds .

Future Directions

Future research could focus on studying the synthesis, properties, and potential applications of this compound. It would be interesting to explore its biological activity given the activities observed in structurally similar compounds .

properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-18(16-7-4-10-27-16)20-8-9-24-17-15(11-22-24)19(26)23(13-21-17)12-14-5-2-1-3-6-14/h1-7,10-11,13H,8-9,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQFUNXBMMMUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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